3-[[(E)-3-(4-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]propyl acetate
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Overview
Description
3-[[(E)-3-(4-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]propyl acetate is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a furan-2-carbonylamino group, and an enoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(E)-3-(4-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]propyl acetate typically involves multiple steps. One common method involves the reaction of 4-bromobenzaldehyde with furan-2-carboxylic acid to form an intermediate, which is then reacted with prop-2-enoyl chloride to introduce the enoyl group. The final step involves the acetylation of the resulting compound with acetic anhydride under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[[(E)-3-(4-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]propyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the enoyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amines or thiols.
Scientific Research Applications
3-[[(E)-3-(4-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]propyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-[[(E)-3-(4-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]propyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[[(E)-3-(4-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]propanoic acid
- 2-[[(E)-3-(4-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]acetic acid
Uniqueness
Compared to similar compounds, 3-[[(E)-3-(4-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]propyl acetate is unique due to its acetate group, which can influence its solubility, reactivity, and biological activity.
Properties
IUPAC Name |
3-[[(E)-3-(4-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]propyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O5/c1-13(23)26-11-3-9-21-18(24)16(12-14-5-7-15(20)8-6-14)22-19(25)17-4-2-10-27-17/h2,4-8,10,12H,3,9,11H2,1H3,(H,21,24)(H,22,25)/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWLFSLJKYNSIB-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCNC(=O)C(=CC1=CC=C(C=C1)Br)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCCCNC(=O)/C(=C\C1=CC=C(C=C1)Br)/NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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